REACTION_CXSMILES
|
[H-].[Na+].[NH:3]1[C:11]2[C:6](=[CH:7][C:8]([C:12]([O:14]C)=[O:13])=[CH:9][CH:10]=2)[CH:5]=[CH:4]1.Br[CH2:17][CH2:18][CH2:19][CH3:20]>CN(C=O)C.C(OCC)(=O)C>[CH2:17]([N:3]1[C:11]2[C:6](=[CH:7][C:8]([C:12]([OH:14])=[O:13])=[CH:9][CH:10]=2)[CH:5]=[CH:4]1)[CH2:18][CH2:19][CH3:20] |f:0.1|
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Name
|
|
Quantity
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1.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
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Smiles
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N1C=CC2=CC(=CC=C12)C(=O)OC
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
3.9 g
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Type
|
reactant
|
Smiles
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BrCCCC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
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Smiles
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C(C)(=O)OCC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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washed three times with water
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over magnesium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel (mobile phase ethyl acetate/heptane 1:6)
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Type
|
DISSOLUTION
|
Details
|
The resulting ester was dissolved in methanol (10 ml)
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Type
|
TEMPERATURE
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Details
|
under reflux with sodium hydroxide (0.6 g ) in water (10 ml) for 12 hours
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Duration
|
12 h
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with water
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
This resulted in the product with the molecular weight of 217.27 (C13H15NO2)
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
C(CCC)N1C=CC2=CC(=CC=C12)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |